BENGHE Foundational & Exploratory

Check Availability & Pricing

Occludin Gene Splice Variants: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Occlusin

Cat. No.: B1165819

For Researchers, Scientists, and Drug Development Professionals

Introduction

Occludin is an integral membrane protein that plays a crucial role in the formation and
regulation of tight junctions (TJs), which are essential for maintaining the barrier function of
epithelial and endothelial cell layers.[1][2] The human occludin gene (OCLN) is located on
chromosome 5013 and is subject to alternative splicing, giving rise to multiple protein isoforms
with distinct structural and functional properties.[3][4] This technical guide provides a
comprehensive overview of the known occludin splice variants, their functions, the signaling
pathways they are involved in, and detailed experimental protocols for their study.

Occludin Splice Variants and their Functions

Alternative splicing of the occludin pre-mRNA results in the expression of several isoforms, with
the most well-characterized being Occludin 1B, Occludin (AE9), and Occludin TM4-. These
variants exhibit differences in their protein domains, subcellular localization, and functional
effects.

Occludin 1B

Occludin 1B is a longer isoform of occludin that contains an additional 56 amino acids at its N-
terminus due to the inclusion of an extra exon.[5][6] This variant is co-expressed with the
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canonical occludin in various epithelial tissues and cell lines, including the intestine, brain,
kidney, and liver.[5]

Function: Occludin 1B colocalizes with wild-type occludin at tight junctions and is believed to
play a role in the structure and function of these cell-cell adhesion complexes.[5] While its
precise function is still under investigation, its broad expression pattern suggests an important
role in maintaining epithelial barrier integrity.[5][6]

Occludin (AE9)

This splice variant is characterized by the deletion of exon 9, resulting in a truncated C-terminal
domain.[1] It has been identified in liver cell lines and its expression is implicated in the
regulation of apoptosis and cell invasion.[1]

Function: Studies have shown that wild-type occludin induces mitochondria-mediated
apoptosis and inhibits cell invasion, effects that are absent in cells expressing the Occ(AE9)
variant.[1] This suggests that exon 9 of occludin is critical for its tumor-suppressive functions.
The pro-apoptotic function of wild-type occludin is linked to its ability to increase calcium
release from the endoplasmic reticulum, a function that is lost in the Occ(AE9) variant.[1]

Occludin TM4-

The TM4- isoform of occludin arises from the skipping of exon 4, which encodes the fourth
transmembrane domain.[7][8] This results in a protein with an extracellularly located C-
terminus, a significant alteration from the canonical occludin structure.[7][8] The expression of
the TM4- isoform has been observed in human and monkey tissues but not in murine or canine
cells, suggesting a more recent evolutionary origin.[7][8]

Function: The altered topology of the TM4- isoform impairs its ability to properly localize to the
tight junction and to interact with ZO-1, a key scaffolding protein of the tight junction complex.
[4][9] This variant is thought to be expressed at low levels under specific conditions, such as in
subconfluent cells, and may play a role in regulating occludin function during dynamic cellular
processes like cell migration and proliferation.[7]

Quantitative Data on Occludin Splice Variants
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Signaling Pathways

The functions of occludin and its splice variants are intricately linked to various signaling

pathways that regulate tight junction dynamics, cell proliferation, and apoptosis.

Tight Junction Assembly and Regulation

Wild-type occludin is a key component of the tight junction complex, interacting with other

transmembrane proteins like claudins and scaffolding proteins such as ZO-1, ZO-2, and

cingulin.[4][11] The proper localization and function of occludin are regulated by

phosphorylation and interactions with the actin cytoskeleton. The absence of the fourth
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transmembrane domain in the TM4- variant disrupts its interaction with ZO-1, leading to its
mislocalization and a potential dominant-negative effect on tight junction integrity.

Occludin in Tight Junction Assembly

Occludin (WT)

Binds to

Binds to
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Caption: Simplified diagram of wild-type occludin's interaction within the tight junction complex.

Apoptosis Signaling Pathway

Wild-type occludin has been shown to induce apoptosis through a mitochondria-mediated
pathway that involves the release of calcium from the endoplasmic reticulum. The Occ(AE9)
splice variant, lacking a critical portion of the C-terminal domain, is unable to trigger this
calcium release and subsequent apoptotic cascade.
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Caption: Differential effects of wild-type occludin and the Occ(AE9) variant on the apoptosis
signaling pathway.

Experimental Protocols
Cloning of Occludin Splice Variants

Objective: To generate expression vectors for different occludin isoforms.
Methodology:

» RNA Isolation and cDNA Synthesis: Total RNA is extracted from a cell line or tissue known to
express the desired splice variant (e.g., Caco-2 for TM4-, HepG2 for Occ(AE9)). First-strand
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cDNA is synthesized using a reverse transcriptase and oligo(dT) or random hexamer
primers.

o PCR Amplification: Splice variant-specific primers are designed to amplify the full-length
coding sequence of the target isoform. High-fidelity DNA polymerase is used to minimize
PCR errors.

e Cloning into Expression Vector: The PCR product is purified and cloned into a suitable
mammalian expression vector (e.g., pcDNA3.1) containing a selectable marker and a strong
promoter. The construct is then transformed into competent E. coli for plasmid amplification.

e Sequence Verification: The sequence of the cloned insert is verified by Sanger sequencing to
ensure that the correct splice variant has been cloned without any mutations.

Site-Directed Mutagenesis

Objective: To introduce specific mutations or deletions into the occludin sequence to study the
function of specific domains or to create splice variant mimics.

Methodology:

o Primer Design: Mutagenic primers are designed to be complementary to the template
plasmid but contain the desired mutation (e.g., a deletion of exon 9).[3][12][13]

» PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and
the mutagenic primers with a wild-type occludin expression plasmid as the template. The
reaction amplifies the entire plasmid, incorporating the desired mutation.[3][12][13]

o Template Digestion: The parental, non-mutated plasmid DNA is digested using the Dpnl
restriction enzyme, which specifically cleaves methylated DNA (the template plasmid),
leaving the newly synthesized, unmethylated (mutated) plasmid intact.[12][13]

o Transformation and Sequencing: The mutated plasmid is then transformed into competent E.
coli. Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the
presence of the desired mutation.[12][13]

Immunofluorescence Staining
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Obijective: To visualize the subcellular localization of occludin splice variants.

Methodology:

Cell Culture and Transfection: Cells (e.g., MDCK Il) are grown on glass coverslips and
transfected with expression vectors for the occludin splice variants.

o Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4%
paraformaldehyde or methanol).[14][15] If a membrane-impermeable fixative is used, cells
are then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to
intracellular epitopes.

e Immunostaining: Cells are incubated with a primary antibody specific for occludin or an
epitope tag, followed by a fluorescently labeled secondary antibody.[16] Nuclei can be
counterstained with DAPI.

o Microscopy: Coverslips are mounted on slides, and images are acquired using a
fluorescence or confocal microscope.[16]
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Caption: A general workflow for immunofluorescence staining of occludin splice variants.

Co-Immunoprecipitation (Co-IP)
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Objective: To investigate the interaction of occludin splice variants with other proteins, such as
ZO-1.

Methodology:

Cell Lysis: Cells expressing the occludin splice variant of interest are lysed in a non-
denaturing buffer to preserve protein-protein interactions.[17][18]

Immunoprecipitation: The cell lysate is incubated with an antibody against the protein of
interest (e.g., occludin or a tag). Protein A/G beads are then added to capture the antibody-
protein complexes.[17][19]

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The
bound proteins are then eluted from the beads.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by
Western blotting using antibodies against the potential interacting partners (e.g., ZO-1).[20]

Transepithelial Electrical Resistance (TEER)
Measurement

Objective: To assess the effect of occludin splice variant expression on the barrier function of

epithelial monolayers.

Methodology:

Cell Culture on Transwell Inserts: Epithelial cells (e.g., MDCK Il) are seeded on permeable
Transwell inserts and allowed to form a confluent monolayer.[21][22]

TEER Measurement: The electrical resistance across the cell monolayer is measured using
a voltmeter. The resistance of a blank insert is subtracted, and the value is multiplied by the
surface area of the insert to obtain the TEER in Q-cm?.[21][22]

Data Analysis: TEER is measured at different time points after transfection with occludin
splice variants to determine their effect on the formation and maintenance of the epithelial
barrier.
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Conclusion

The alternative splicing of the occludin gene generates a repertoire of protein isoforms with
diverse and sometimes opposing functions. Understanding the regulation of occludin splicing
and the specific roles of each variant is crucial for elucidating the complex mechanisms of tight
junction regulation in health and disease. The experimental protocols detailed in this guide
provide a framework for researchers to investigate the expression, localization, and functional
consequences of occludin splice variants, which may ultimately lead to the identification of new
therapeutic targets for diseases associated with epithelial barrier dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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